5-[Benzyl(methyl)amino]-2-{5-[(2-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[Benzyl(methyl)amino]-2-{5-[(2-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzyl(methyl)amino group, a chlorophenoxy group, and an oxazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzyl(methyl)amino]-2-{5-[(2-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring and the introduction of the benzyl(methyl)amino and chlorophenoxy groups. Common synthetic routes may involve:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl(methyl)amino Group: This step may involve nucleophilic substitution reactions.
Attachment of the Chlorophenoxy Group: This can be done using etherification reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[Benzyl(methyl)amino]-2-{5-[(2-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
5-[Benzyl(methyl)amino]-2-{5-[(2-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[Benzyl(methyl)amino]-2-{5-[(2-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-[Benzyl(methyl)amino]-2-{5-[(2-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile: shares similarities with other compounds containing oxazole rings and benzyl(methyl)amino groups.
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in various research applications.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H18ClN3O3 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
5-[benzyl(methyl)amino]-2-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C23H18ClN3O3/c1-27(14-16-7-3-2-4-8-16)23-19(13-25)26-22(30-23)21-12-11-17(29-21)15-28-20-10-6-5-9-18(20)24/h2-12H,14-15H2,1H3 |
InChI Key |
WDCVOWUDVMXEIA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4Cl)C#N |
Origin of Product |
United States |
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